Diallyl pimelate
Overview
Description
Diallyl pimelate is an organic compound with the molecular formula C₁₃H₂₀O₄. It is also known as heptanedioic acid, di-2-propen-1-yl ester. This compound is characterized by the presence of two allyl groups attached to a pimelic acid backbone. This compound is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl pimelate can be synthesized through the esterification of pimelic acid with allyl alcohol. The reaction is typically catalyzed by an acid such as p-toluenesulfonic acid. The process involves heating the mixture to reflux, which facilitates the removal of water and drives the reaction to completion. The reaction conditions include:
Reactants: Pimelic acid and allyl alcohol
p-Toluenesulfonic acidTemperature: Reflux (approximately 120°C)
Duration: 16 hours
Yield: 96-99%
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous distillation helps in the removal of water, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diallyl pimelate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The allyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) for ester reduction.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diallyl pimelate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of diallyl pimelate involves its interaction with various molecular targets and pathways. The allyl groups can undergo radical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects. The ester groups can be hydrolyzed to release pimelic acid and allyl alcohol, which may further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Diallyl phthalate: Similar in structure but contains a phthalate backbone instead of pimelic acid.
Diallyl disulfide: Contains sulfur atoms instead of ester groups.
Diallyl trisulfide: Contains three sulfur atoms in its structure.
Uniqueness
Diallyl pimelate is unique due to its combination of allyl groups and a pimelic acid backbone. This structure imparts specific chemical reactivity and potential biological activities that are distinct from other diallyl compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
bis(prop-2-enyl) heptanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-10-16-12(14)8-6-5-7-9-13(15)17-11-4-2/h3-4H,1-2,5-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBBIIARQXLCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCCCC(=O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287800 | |
Record name | DIALLYL PIMELATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91906-66-0 | |
Record name | NSC52562 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIALLYL PIMELATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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